N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c1-26(19-9-4-16(21(23,24)25)10-15(19)13-28)12-20(29)27(18-7-8-18)11-14-2-5-17(22)6-3-14/h2-6,9-10,13,18H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPWKESTQGMWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)F)C2CC2)C3=C(C=C(C=C3)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide (CAS Number: 1427638-12-7) is a compound with a complex molecular structure, characterized by its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20F4N2O2
- Molecular Weight : 408.4 g/mol
- Structural Features : The compound features a cyclopropyl group, a fluorophenyl moiety, and a trifluoromethyl-substituted aniline, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to anti-inflammatory and anticancer properties.
Anticancer Potential
The anticancer properties of related compounds have been documented extensively. Compounds that share a similar scaffold have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives with specific substitutions have shown IC50 values in the low micromolar range against cancer cells . The presence of electron-withdrawing groups like trifluoromethyl is often linked to enhanced potency against tumor cells.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays involving cell lines treated with structurally similar compounds have revealed significant apoptosis induction and cell cycle arrest at various phases. These findings suggest that this compound could potentially follow similar mechanisms of action.
- Mechanistic Insights : Research into related compounds indicates that they may act through the inhibition of key signaling pathways involved in inflammation and cancer progression, such as the NF-kB pathway and MAPK signaling cascades .
- Animal Models : Preclinical studies on analogs have shown promising results in animal models for both inflammatory diseases and cancer treatment. These studies often report reduced tumor growth and improved survival rates when treated with compounds exhibiting similar chemical structures .
Data Table: Biological Activity Comparison
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, suggesting potential applications in targeted cancer therapies .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects, particularly through the inhibition of pathways involving tumor necrosis factor-alpha (TNF-α). Such mechanisms are crucial in managing chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4), as seen in related compounds, highlights the therapeutic potential of this class of molecules in treating inflammation-related disorders .
Pharmacological Studies
Receptor Binding Affinity
Pharmacological studies have demonstrated that compounds with similar configurations exhibit significant binding affinity to various receptors, including serotonin and adrenergic receptors. This characteristic suggests potential applications in treating psychiatric disorders such as depression and anxiety, where modulation of these receptors is critical .
Antibacterial Activity
Emerging evidence suggests that this compound may possess antibacterial properties. Compounds with fluorinated aromatic systems have shown enhanced activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of cyclopropane derivatives, followed by acylation and amination processes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| 1 | Demonstrated anticancer efficacy against specific cell lines | Potential use in chemotherapy regimens |
| 2 | Showed anti-inflammatory effects through TNF-α inhibition | Application in chronic inflammatory disease treatments |
| 3 | Exhibited significant receptor binding profiles | Potential use in psychiatric disorder therapies |
| 4 | Displayed antibacterial activity against clinical strains | Development of new antibacterial agents |
Comparison with Similar Compounds
(a) Substituent Effects on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
